molecular formula CH3ClO B3344060 Methyl hypochlorite CAS No. 593-78-2

Methyl hypochlorite

Cat. No.: B3344060
CAS No.: 593-78-2
M. Wt: 66.49 g/mol
InChI Key: UCFFGYASXIPWPD-UHFFFAOYSA-N
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Description

Methyl hypochlorite, also known as (chlorooxy)methane or hypochlorous acid methyl ester, is the simplest of the organic alkyl hypochlorites. It is an unstable compound that can be produced by the reaction of methanol with hypochlorous acid. This compound was first synthesized by Traugott Sandmeyer in the 1880s . It is known for its pungent odor and gaseous state at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl hypochlorite can be synthesized through the reaction of methanol with hypochlorous acid. The reaction is typically carried out under controlled conditions to ensure the stability of the product .

Industrial Production Methods: Due to its instability, this compound is not commonly produced on an industrial scale. Instead, it is usually synthesized in situ for specific applications where its reactivity is required .

Chemical Reactions Analysis

Types of Reactions: Methyl hypochlorite undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield various oxidized organic compounds, while substitution reactions can produce a wide range of substituted organic molecules .

Scientific Research Applications

Methyl hypochlorite has several applications in scientific research, including:

Mechanism of Action

Methyl hypochlorite exerts its effects primarily through its strong oxidizing properties. It can react with various organic molecules, leading to the formation of oxidized products. In biological systems, it can generate reactive oxygen species that play a role in cellular signaling and defense mechanisms .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Methyl hypochlorite is unique among hypochlorites due to its simple structure and high reactivity. Similar compounds include:

    tert-Butyl hypochlorite: A more stable organic hypochlorite used in organic synthesis.

    Sodium hypochlorite:

Uniqueness: this compound’s high reactivity and instability make it particularly useful for specific applications where rapid and strong oxidation is required. Its gaseous state at room temperature also distinguishes it from other hypochlorites, which are typically solid or liquid .

Properties

IUPAC Name

methyl hypochlorite
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH3ClO/c1-3-2/h1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCFFGYASXIPWPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH3ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70208036
Record name Hypochlorous acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

66.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

593-78-2
Record name Hypochlorous acid, methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=593-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hypochlorous acid, methyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000593782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hypochlorous acid, methyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70208036
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl hypochlorite
Reactant of Route 2
Methyl hypochlorite

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